Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Description
Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a pyrrolo[2,1-f][1,2,4]triazine derivative characterized by a chloro substituent at position 4, a formyl group at position 7, and a methyl group at position 5. The pyrrolo-triazine core is synthesized via cyclization and chlorination steps, with POCl3 commonly used to introduce the chloro group . The formyl group at position 7 distinguishes it from other analogs, offering a reactive site for further functionalization, which may enhance its utility in medicinal chemistry.
Properties
Molecular Formula |
C11H10ClN3O3 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-3-18-11(17)8-6(2)9-10(12)13-5-14-15(9)7(8)4-16/h4-5H,3H2,1-2H3 |
InChI Key |
AGGKYKSZCLOGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C)C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The process may also require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, and how can reaction conditions be optimized?
- Answer : The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves cyclization and functionalization steps. For example, heating precursors in polar aprotic solvents like DMF at 165 °C can facilitate bicyclic intermediate formation. Subsequent chlorination with POCl₃ under controlled heating is critical for introducing the chloro substituent . Key optimization parameters include:
- Temperature : Maintain 160–170 °C during cyclization to avoid side reactions.
- Reagent stoichiometry : Use excess POCl₃ (≥3 equiv.) to ensure complete chlorination.
- Solvent choice : DMF enhances solubility of intermediates, while dichloromethane is suitable for low-temperature azide reactions .
Q. How should researchers characterize the structural identity of this compound using spectroscopic and chromatographic techniques?
- Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). For example, the formyl proton typically appears as a singlet near δ 9.3–10.0 ppm, while ester carbonyl carbons resonate at δ ~160–165 ppm .
- Mass spectrometry (EI/HRMS) : Confirm molecular ion ([M]⁺) and fragmentation patterns. Expect a base peak at m/z 181 for ester-containing fragments .
- TLC/HPLC : Monitor reaction progress using cyclohexane/ethyl acetate gradients (e.g., 0–35% EtOAc) for optimal separation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers.
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. For example, deviations in carbonyl stretching frequencies (IR) may indicate hydrogen bonding in the solid state .
- Crystallographic validation : Use single-crystal XRD (via SHELXL) to resolve ambiguities in substituent orientation .
Q. How can X-ray crystallography elucidate the conformation of the pyrrolotriazine core and substituent electronic effects?
- Answer : Single-crystal analysis with SHELX software provides atomic-level insights:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. The formyl and chloro groups often exhibit planar geometry, with dihedral angles <10° relative to the triazine ring .
- Electron density maps : Identify π-stacking interactions (e.g., between triazine rings) that influence solid-state packing .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Answer : Modifications at the 4-chloro and 7-formyl positions are critical:
- Chloro substitution : Replace with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in antiviral pyrrolotriazine derivatives .
- Formyl group : Convert to hydrazones or oximes to modulate solubility and target binding. For example, hydrazone derivatives of related triazoles show improved antibacterial activity .
- Ester hydrolysis : Test the free carboxylic acid analog for enhanced bioavailability .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in multi-step syntheses of this compound?
- Answer : Variability often stems from intermediate purification or side reactions. Mitigation strategies include:
- Design of Experiments (DoE) : Optimize parameters like temperature and reagent ratios using response surface methodology.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect byproducts (e.g., unreacted POCl₃).
- Dry-load purification : Employ Celite for column chromatography to improve recovery of polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
